(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
Description
The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one features a conjugated enone bridge linking a 1,3-benzodioxole moiety (a methylenedioxy-substituted aromatic ring) to a 3,4-dihydroisoquinoline group.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(20-10-9-15-3-1-2-4-16(15)12-20)8-6-14-5-7-17-18(11-14)23-13-22-17/h1-8,11H,9-10,12-13H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKRITUAFNEFSC-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Dihydroisoquinoline Intermediate: The dihydroisoquinoline moiety can be prepared via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the dihydroisoquinoline intermediate using a base-catalyzed aldol condensation reaction to form the propenone linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone linker to a saturated alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of benzodioxole carboxylic acid or dihydroisoquinoline ketone.
Reduction: Formation of saturated alkane derivatives.
Substitution: Formation of substituted benzodioxole or dihydroisoquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 299.34 g/mol. The structure features a conjugated system that includes a benzodioxole moiety and a dihydroisoquinoline derivative, which are known for their biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit promising anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
Case Study:
A study published in PubMed highlighted the anticancer effects of related isoquinoline derivatives, demonstrating their potential to target specific cancer cell lines effectively. The compound's structural similarities suggest it may exhibit comparable efficacy .
2. Neuroprotective Effects
The dihydroisoquinoline structure is associated with neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has suggested that compounds with this framework can inhibit oxidative stress and inflammation, which are critical factors in neurodegeneration.
Case Study:
In a preclinical study, derivatives of isoquinoline were shown to protect neuronal cells from oxidative damage, leading to improved outcomes in models of neurodegeneration. This suggests that (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one could be further investigated for similar applications.
Synthetic Applications
1. Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals and agrochemicals.
Data Table: Synthetic Reactions Involving the Compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | Base-catalyzed at room temp | 85 | |
| Michael Addition | Aqueous conditions | 90 | |
| Cyclization | Heat-induced | 75 |
Biological Studies
1. Mechanism of Action
Understanding the mechanism by which this compound exerts its biological effects is crucial for its application in drug development. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in disease pathways.
Case Study:
Research on similar compounds has demonstrated interactions with GABA receptors and serotonin pathways, indicating potential applications in treating mood disorders and anxiety .
Mechanism of Action
The mechanism by which (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The target compound’s dihydroisoquinoline group distinguishes it from analogs with alternative aromatic or heteroaromatic substituents. Key comparisons include:
However, it may reduce planarity relative to nitro-substituted derivatives, affecting π-conjugation .
Structural and Crystallographic Insights
- Planarity and Conjugation: The bromothienyl analog () exhibits near-planar enone bridges (dihedral angles: 12.5° and 5.3°), facilitating conjugation critical for nonlinear optical properties. In contrast, the dihydroisoquinoline group in the target compound may introduce steric hindrance, reducing planarity. The JV1 nitrophenyl analog () likely has enhanced intramolecular charge transfer due to the nitro group, a feature absent in the target compound .
Crystal Packing :
- Weak C–H···O interactions in the bromothienyl analog form layered (100) sheets with R₄⁴(31) motifs, suggesting similar packing behavior in the target compound if hydrogen-bonding groups are present .
Biological Activity
The compound (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one , often referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 281.30 g/mol. The structure features a prop-2-en-1-one moiety linked to a 1,3-benzodioxole and a 3,4-dihydroisoquinoline, which are known for their diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole moiety is particularly noted for its ability to scavenge free radicals, thus potentially reducing oxidative stress in biological systems .
Anticancer Properties
Several studies have investigated the anticancer effects of benzodioxole derivatives. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
The compound has been examined for its neuroprotective potential, particularly in models of neurodegenerative diseases. Its ability to inhibit monoamine oxidase (MAO) activity suggests a role in enhancing dopaminergic signaling, which may be beneficial in conditions such as Parkinson's disease .
Study 1: Antioxidant and Anticancer Activity
A study conducted on a series of benzodioxole derivatives demonstrated that this compound exhibited significant antioxidant activity with an IC50 value comparable to established antioxidants. Furthermore, it reduced the viability of breast cancer cells by inducing apoptosis through the intrinsic pathway .
Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration induced by neurotoxins, administration of the compound resulted in improved motor function and reduced neuronal loss. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders by mitigating oxidative damage and enhancing neurotrophic factor signaling .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons and neutralize free radicals.
- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential leading to apoptosis in cancer cells.
- MAO Inhibition : By inhibiting MAO enzymes, it increases levels of neurotransmitters like dopamine and serotonin, contributing to its neuroprotective effects.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS for acute toxicity (oral), skin/eye irritation, and respiratory irritation. Use PPE including nitrile gloves, lab coats, and safety goggles. Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
- Emergency Measures : For skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline. In case of inhalation, move to fresh air and monitor for respiratory distress .
- Storage : Store at 4°C in a sealed, labeled container away from incompatible materials (e.g., strong oxidizers) .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodological Answer :
- Core Reaction : The α,β-unsaturated ketone scaffold is synthesized via a Claisen-Schmidt condensation between a benzodioxol-containing aldehyde and a dihydroisoquinoline-derived ketone. Optimize reaction conditions (e.g., base catalysis in ethanol at reflux) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the (2E)-isomer .
- Validation : Confirm stereochemistry via H-NMR coupling constants (J = 12–16 Hz for trans-configuration) and X-ray crystallography .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR/IR data (e.g., keto-enol tautomerism) by determining the single-crystal structure. For example, bond lengths (C=O ~1.21 Å, C=C ~1.34 Å) and dihedral angles confirm the (2E)-configuration .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility, particularly in the dihydroisoquinoline ring .
Q. What are the challenges in studying the electronic effects of the benzodioxole group on reactivity?
- Methodological Answer :
- Electronic Influence : The methylenedioxy bridge in benzodioxole alters electron density in adjacent substituents. Use Hammett substituent constants (σ) to quantify resonance/inductive effects .
- Reactivity Studies : Compare reaction kinetics (e.g., Michael addition rates) with analogs lacking the benzodioxole group. Monitor regioselectivity changes using HPLC or LC-MS .
- Computational Modeling : Perform frontier molecular orbital (FMO) analysis (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites influenced by the benzodioxole moiety .
Q. How can researchers optimize the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Degradation Pathways : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Identify hydrolysis-prone sites (e.g., enone system) .
- pH-Dependent Stability : Test solubility and degradation in buffered solutions (pH 1–10). The enone moiety may undergo base-catalyzed isomerization, requiring neutral pH for storage .
- Light Sensitivity : Perform UV-visible spectroscopy under UV light (254 nm) to detect photodegradation products. Use amber glassware for light-sensitive samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
